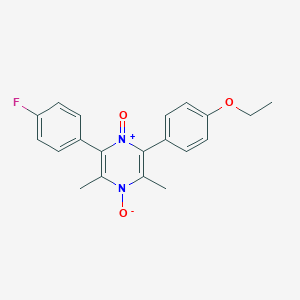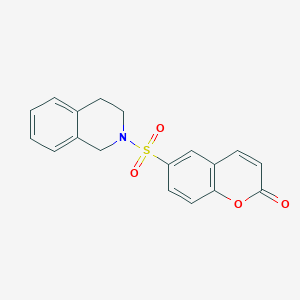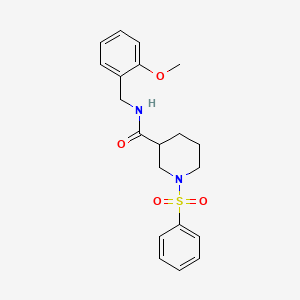
4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid
Descripción general
Descripción
4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid, also known as Furosemide, is a potent diuretic drug that is used to treat various medical conditions such as congestive heart failure, liver cirrhosis, and kidney disorders. This compound is classified as a loop diuretic, which means that it works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, resulting in increased urine production and decreased fluid retention.
Mecanismo De Acción
4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid works by inhibiting the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in decreased blood volume and decreased fluid retention.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid has several biochemical and physiological effects, including decreased blood pressure, increased urine output, decreased fluid retention, and decreased edema. 4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid also reduces the workload of the heart and improves cardiac output in patients with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid has several advantages for lab experiments, including its well-established pharmacological profile, its ability to induce diuresis, and its potential therapeutic applications in various medical conditions. However, 4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid also has limitations, including its potential for drug interactions, its potential for adverse effects on electrolyte balance, and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid, including its potential use as a neuroprotective agent in Alzheimer's disease, its potential use as an anti-inflammatory agent in various medical conditions, and its potential use in combination with other drugs to enhance therapeutic efficacy. Further research is also needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid and to explore its potential as a novel anti-cancer agent.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid has been extensively studied for its therapeutic potential in various medical conditions. In addition to its diuretic effects, 4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Research has also demonstrated that 4-(4-methoxyphenyl)-2-methyl-5-phenyl-4,5-dihydro-3-furancarboxylic acid can improve cognitive function and reduce the risk of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-2-phenyl-2,3-dihydrofuran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-16(19(20)21)17(13-8-10-15(22-2)11-9-13)18(23-12)14-6-4-3-5-7-14/h3-11,17-18H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMWPXVJHSGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-methyl-2-phenyl-2,3-dihydrofuran-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)

![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4239086.png)
![N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)

![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)
![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4239141.png)

![3-(benzoylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239152.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4239160.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4239162.png)
![3-(3-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4239169.png)
![methyl 4-[3-chloro-4-(cyclopentyloxy)-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4239170.png)